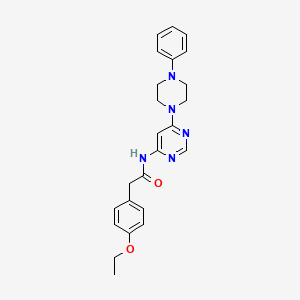

Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

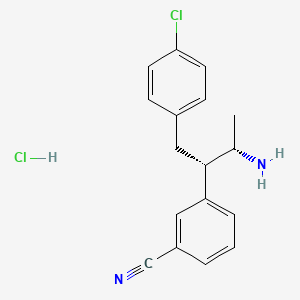

Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed CH Functionalization

A study explored the synthesis of various compounds through palladium-catalyzed CH functionalization, demonstrating the utility of such methodologies in medicinal chemistry synthesis, including the synthesis of serine palmitoyl transferase enzyme inhibitors. This approach underlines the potential of palladium-catalysis in creating complex molecules for therapeutic purposes, hinting at the versatility of similar compounds in drug synthesis (Magano et al., 2014).

Aurora Kinase Inhibitor

Research on Aurora kinase inhibitors highlights the importance of specific chemical structures in developing treatments for cancer. Although not directly related, the structural motifs mentioned in this study suggest a broader relevance of piperidine derivatives in the design of potent, targeted cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthetic Analgesics

The synthesis and evaluation of 4-arylamino-4-piperdinecarboxylic acids for creating potent analgesics demonstrate the potential of such structures in developing new pain management solutions. This research underscores the significance of substituting nitrogen atoms for achieving high analgesic potency, relevant to the chemical structure of interest (Van Daele et al., 1976).

Antimycobacterial Spiro-piperidin-4-ones

An atom economic and stereoselective synthesis of spiro-piperidin-4-ones was developed for antimycobacterial activity, showcasing the potential of piperidine derivatives in addressing infectious diseases like tuberculosis. This example illustrates the broader applicability of piperidine derivatives in antimicrobial research (Kumar et al., 2008).

Brain-Specific Delivery Systems

Studies on radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals indicate the potential of structurally related compounds in enhancing the delivery of therapeutic agents across the blood-brain barrier. This research opens up avenues for the use of similar compounds in neurology and pharmacology (Tedjamulia et al., 1985).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, so it’s possible that this compound may also interact with opioid receptors.

Mode of Action

Fentanyl and its analogues typically work by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . When these drugs bind to these receptors, they can drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Biochemical Pathways

Opioids like fentanyl generally affect the central nervous system and alter the perception of pain . They can also affect other systems of the body, such as the endocrine system, potentially leading to changes in hormone production .

Pharmacokinetics

Similar compounds, such as fentanyl and its analogues, are typically well absorbed in the body, distributed in the central nervous system, metabolized by the liver, and excreted in urine .

Result of Action

If it acts similarly to fentanyl and its analogues, it could potentially lead to pain relief, sedation, relaxation, and feelings of euphoria . It’s important to note that misuse of such substances can lead to harmful effects, including addiction and overdose .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how it interacts with its targets . Furthermore, the body’s physiological state, including factors such as age, sex, genetic factors, and health status, can also influence how this compound is absorbed, distributed, metabolized, and excreted .

Eigenschaften

IUPAC Name |

phenyl 4-[[[2-(2-methylsulfanylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-30-19-10-6-5-9-18(19)24-21(27)20(26)23-15-16-11-13-25(14-12-16)22(28)29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHGXSWSRWMHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)

![N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2883358.png)

![3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2883359.png)

![7-Butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883361.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)

![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)

![N-(furan-2-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2883369.png)